molecular formula C15H15N3O3 B5433585 METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5433585
M. Wt: 285.30 g/mol
InChI Key: OSSZXLXXFTUBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester linked to a pyridyl group through an amide bond, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 3-methyl-2-pyridylamine with methyl 2-aminobenzoate under specific conditions. The process often requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the temperature maintained at room temperature to moderate heat.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({[(2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: Lacks the methyl group on the pyridyl ring, which can influence its reactivity and binding properties.

    METHYL 2-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: The methyl group is positioned differently, affecting the compound’s steric and electronic characteristics.

Uniqueness

METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to the specific positioning of the methyl group on the pyridyl ring, which can significantly impact its chemical behavior and interactions with biological targets. This distinct structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(3-methylpyridin-2-yl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-6-5-9-16-13(10)18-15(20)17-12-8-4-3-7-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSZXLXXFTUBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.